1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18833024
Molecular Formula: C11H10BrF5O2
Molecular Weight: 349.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrF5O2 |
|---|---|
| Molecular Weight | 349.09 g/mol |
| IUPAC Name | 4-(3-bromopropyl)-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)9(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
| Standard InChI Key | QROLKFDWRGFQKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CCCBr)OC(F)F)OC(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzene ring with three distinct substituents:
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A 3-bromopropyl group (-CHCHCHBr) at position 1, providing a site for nucleophilic substitution reactions.
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A difluoromethoxy group (-OCFH) at position 3, introducing electronegativity and steric effects.
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A trifluoromethoxy group (-OCF) at position 4, further enhancing the electron-deficient nature of the aromatic system.
The SMILES notation for the compound is C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)CCCBr, and its InChIKey is SMIXJWWOTANWMJ-UHFFFAOYSA-N, which uniquely identifies its stereochemical configuration.
Electronic and Steric Effects
The trifluoromethoxy and difluoromethoxy groups exert strong electron-withdrawing effects via inductive mechanisms, polarizing the benzene ring and directing electrophilic attacks to specific positions. The bromine atom on the propyl chain serves as a leaving group, enabling reactions such as nucleophilic substitutions or cross-couplings.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 349.09 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Likely low in polar solvents |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene typically involves multi-step protocols:
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Functionalization of the benzene ring: Introducing the difluoromethoxy and trifluoromethoxy groups via electrophilic substitution or Ullmann-type coupling reactions.
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Alkylation: Attaching the 3-bromopropyl chain using Friedel-Crafts alkylation or radical-initiated bromination.
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Purification: Chromatographic techniques or recrystallization to isolate the final product.
Reaction conditions are optimized for temperature (often 50–120°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and catalysts (e.g., Lewis acids like AlCl).
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of substituents on the benzene ring.
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Stability of intermediates: Fluorinated groups may decompose under harsh conditions.
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Yield optimization: Multi-step reactions often result in cumulative yield losses.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes nucleophilic substitution with reagents such as amines, thiols, or alkoxides. For example:
Electrophilic Aromatic Substitution
The electron-deficient ring directs electrophiles to meta or para positions relative to the existing substituents. Nitration or sulfonation reactions require strongly acidic conditions.
| Field | Application Rationale | Source |
|---|---|---|
| Pharmaceuticals | Bioisosteric replacement of hydrogen with fluorine to enhance metabolic stability | |
| Agrochemicals | Fluorine improves pesticidal activity and environmental persistence | |
| Materials Science | Fluorinated coatings for water-repellent surfaces |
Materials Science
The compound’s fluorine content could contribute to:
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Hydrophobic coatings: For electronic devices or textiles.
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Liquid crystals: Fluorinated aromatics are used in display technologies.
Future Research Directions
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Biological screening: Evaluate efficacy against drug-resistant pathogens or cancer cell lines.
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Process optimization: Develop one-pot synthesis methods to improve yields.
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Computational modeling: Predict reactivity using density functional theory (DFT).
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